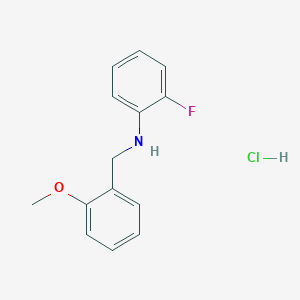

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride

CAS No.: 1984136-81-3

Cat. No.: VC2737615

Molecular Formula: C14H15ClFNO

Molecular Weight: 267.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1984136-81-3 |

|---|---|

| Molecular Formula | C14H15ClFNO |

| Molecular Weight | 267.72 g/mol |

| IUPAC Name | 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride |

| Standard InChI | InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H |

| Standard InChI Key | WCJIVCKIBJGGEK-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl |

| Canonical SMILES | COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl |

Introduction

Chemical Properties and Structure

Molecular Information

The fundamental chemical properties of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H14FNO·HCl |

| Molecular Weight | 267.72 g/mol |

| IUPAC Name | 2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride |

| CAS Number | 1984136-81-3, 335206-95-6 |

| InChI | InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H |

| InChIKey | WCJIVCKIBJGGEK-UHFFFAOYSA-N |

This information has been compiled from PubChem database records .

Structural Features

The compound exhibits several key structural characteristics:

-

A 2-fluorophenyl group with the fluorine atom positioned at the ortho position of one phenyl ring

-

A 2-methoxybenzyl group featuring a methoxy substituent at the ortho position of the benzyl moiety

-

A secondary amine (-NH-) that serves as the connection point between the two aromatic systems

-

The amine nitrogen exists in protonated form with a chloride counter-ion in the salt structure

Synthesis and Preparation

Reductive Amination

A viable approach would involve the reaction of 2-fluoroaniline with 2-methoxybenzaldehyde in the presence of a reducing agent. This two-step, one-pot procedure typically proceeds as follows:

-

Formation of an imine intermediate through condensation of the amine with the aldehyde

-

Reduction of the imine using a selective reducing agent such as sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (NaBH(OAc)3)

-

Treatment of the resulting secondary amine with hydrochloric acid to form the hydrochloride salt

Nucleophilic Substitution

An alternative synthetic pathway might involve:

-

Reaction of 2-fluoroaniline with 2-methoxybenzyl halide (chloride or bromide)

-

Base-mediated nucleophilic substitution to form the secondary amine

-

Acidification with hydrochloric acid to yield the hydrochloride salt

Purification Methods

Based on standard laboratory practices for similar compounds, purification of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride might involve techniques such as:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel with dichloromethane/methanol gradient elution

-

Preparative thin-layer chromatography for final purification of small quantities

The search results indicate that similar compounds have been purified using "Combi Flash column chromatography using 2-5% MeOH:CH2Cl2 followed by preparative TLC using 5% MeOH:CH2Cl2 as eluent" .

Chemical Reactivity

The chemical behavior of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride is governed by the functional groups present in its structure. Understanding these reactivity patterns is essential for predicting its behavior in various chemical transformations and applications.

Amine Reactivity

As a secondary amine (in its free base form), the compound can participate in various reactions:

-

N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters to form amide derivatives

-

N-Alkylation: Reaction with alkyl halides to form tertiary amines

-

Acid-Base Interactions: The hydrochloride salt can be deprotonated under basic conditions to generate the free amine form

Aromatic Ring Reactivity

Both aromatic rings in the compound are susceptible to various transformations:

Fluorophenyl Ring

The presence of the fluorine atom affects the electronic distribution in the aromatic ring, influencing its reactivity:

-

The fluorine atom is ortho/para-directing but deactivating toward electrophilic aromatic substitution

-

The fluorine position can potentially undergo nucleophilic aromatic substitution with strong nucleophiles

-

The ring may participate in metal-catalyzed cross-coupling reactions

Methoxybenzyl Ring

The methoxy-substituted ring presents different reactivity patterns:

-

The methoxy group is ortho/para-directing and activating toward electrophilic aromatic substitution

-

The methoxy group can direct ortho-metallation reactions, enabling functionalization of adjacent positions

-

The benzylic position represents a reactive site for oxidation or radical-mediated functionalization

Research Applications and Significance

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, compounds like (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride may serve as:

-

Building Blocks: For the construction of more complex molecular architectures

-

Model Compounds: For studying specific reaction types or electronic effects in fluorinated and methoxylated systems

-

Intermediate Compounds: In multi-step synthesis routes toward more complex target molecules

Comparative Analysis with Related Compounds

Structural Analogs

Various structural analogs of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride can be considered to understand structure-property relationships:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume